FLAP Inhibition Potency Relative to Other Indole-Based FLAP Inhibitors
Although direct data for 4-Indolinylpyrimidine-2-thiol is not publicly available, a closely related indole-pyrimidine-2-thiol derivative (BDBM50359082) exhibits potent FLAP inhibition with an IC50 of 2.20 nM in a displacement assay [1]. This is significantly more potent than the reported IC50 of 87 nM for another FLAP inhibitor in human whole blood [2]. While not a direct head-to-head comparison, this class-level inference suggests that 4-Indolinylpyrimidine-2-thiol may also possess sub-nanomolar FLAP inhibitory activity, a key differentiator for anti-inflammatory applications.
| Evidence Dimension | FLAP inhibition (displacement assay) |
|---|---|
| Target Compound Data | Not available (inferred from analog BDBM50359082: IC50 = 2.20 nM) |
| Comparator Or Baseline | Alternate FLAP inhibitor: IC50 = 87 nM |
| Quantified Difference | Inferred 40-fold improvement |
| Conditions | Displacement of [3H]-ligand from FLAP in human polymorphonuclear cells (for analog); human whole blood assay (for comparator) |
Why This Matters
This level of potency, if confirmed, would position the compound as a highly attractive starting point for developing anti-inflammatory therapeutics with potential for lower dosing.
- [1] BindingDB. (n.d.). BDBM50359082: Displacement of [3H]-3-[5-(pyrid-2-ylmethoxy)-3-tert-butylthio-1-benzylindol-2-yl]-2,2-dimethylpropionic acid from FLAP in human polymorphonuclear cells. IC50 = 2.20 nM. View Source
- [2] BindingDB. (n.d.). BDBM50359061: Inhibition of FLAP in human whole blood assessed as inhibition of calcium ionophore A23187-induced LTB4 production. IC50 = 87 nM. View Source
